Benzoclidine

Description

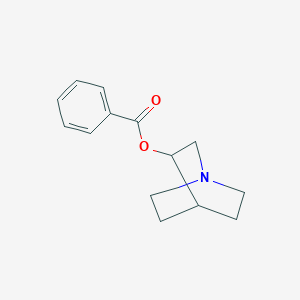

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKAOMZZTQULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7348-26-7 (hydrochloride) | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046191 | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16852-81-6, 66-93-3 | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +/- -3-Quinuclidinol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Architecture and Synthetic Methodologies

Structural Basis: The Quinuclidine (B89598) Moiety

Benzoclidine is chemically identified as quinuclidin-3-yl benzoate (B1203000). Its fundamental structure is built upon the quinuclidine ring system, a bicyclic amine that imparts specific and valuable properties to the molecule.

Significance of Quinuclidine in Medicinal Chemistry

The quinuclidine nucleus, a rigid, cage-like structure, is a privileged scaffold in medicinal chemistry. nih.govnbinno.com Its unique three-dimensional arrangement and inherent basicity make it an attractive component for the design of therapeutic agents. nbinno.com The rigidity of the quinuclidine framework helps to lock the molecule in a specific conformation, which can lead to higher affinity and selectivity for biological targets. nbinno.com This structural feature is crucial in the development of drugs targeting the central and peripheral nervous systems. nih.gov The quinuclidine moiety is found in a variety of biologically active compounds, including natural alkaloids and synthetic drugs. nih.govnih.gov

Quinuclidine as a Scaffold for Therapeutically Potent Derivatives

The quinuclidine ring serves as a versatile scaffold for the development of a wide range of therapeutically potent derivatives. nih.govnih.gov Its structure allows for functionalization at various positions, enabling the modulation of pharmacological properties. Numerous FDA-approved drugs, such as Azasetron, Palonosetron, and Solifenacin, incorporate the quinuclidine core, highlighting its importance in drug discovery. nih.gov These derivatives have shown a broad spectrum of pharmacological activities, including antiemetic, antimuscarinic, and antimicrobial effects. nih.gov The development of novel quinuclidine-based compounds continues to be an active area of research, with a focus on creating agents with improved efficacy and safety profiles. nih.govresearchgate.net

Advanced Synthetic Routes of this compound and its Derivatives

The synthesis of this compound and its derivatives involves strategic chemical transformations, with methods available for producing both racemic mixtures and single enantiomers.

Strategies for Racemic and Enantioselective Synthesis

Racemic Synthesis:

A common approach to the racemic synthesis of this compound (quinuclidin-3-yl benzoate) involves a two-step process. The first step is the synthesis of racemic 3-quinuclidinol (B22445). An industrially viable, solvent-free method for this has been described, starting from the cyclization of a piperidine (B6355638) derivative to form 3-quinuclidinone, which is then reduced to racemic 3-quinuclidinol.

The second step is the esterification of the resulting racemic 3-quinuclidinol with benzoic acid or a derivative thereof, such as benzoyl chloride, to yield racemic this compound.

Enantioselective Synthesis:

The preparation of enantiomerically pure this compound can be achieved through the resolution of the racemic mixture. One effective method involves enzymatic kinetic resolution. Studies have shown that butyrylcholinesterase (BChE) can selectively hydrolyze one enantiomer of quinuclidin-3-yl benzoate at a much faster rate than the other. researchgate.net This enzymatic process allows for the separation of the enantiomers, yielding optically pure forms of this compound. researchgate.net Specifically, the hydrolysis of (R)-quinuclidin-3-yl benzoate is significantly faster than that of the (S)-enantiomer, enabling the isolation of the slower-reacting (S)-enantiomer. researchgate.net

| Enantiomer | Relative Rate of BChE-catalyzed Hydrolysis |

| (R)-quinuclidin-3-yl benzoate | Faster |

| (S)-quinuclidin-3-yl benzoate | Slower |

This table illustrates the differential hydrolysis rates of this compound enantiomers by butyrylcholinesterase, forming the basis for their kinetic resolution. researchgate.net

Development of Novel Quinuclidine-Based Scaffolds

The foundational structure of quinuclidine continues to inspire the development of novel molecular scaffolds with diverse therapeutic potential. nih.govresearchgate.net Researchers are exploring modifications of the quinuclidine ring and the introduction of various substituents to create new chemical entities with tailored pharmacological profiles. nih.govnih.gov These efforts have led to the synthesis of a wide array of quinuclidine derivatives, including N-alkyl quaternary salts and compounds with different functional groups at the 3-position. nih.govresearchgate.net These novel scaffolds are being investigated for a range of applications, including as cholinesterase inhibitors and antimicrobial agents. nih.govnih.gov The ongoing exploration of the chemical space around the quinuclidine core promises to yield new and improved therapeutic agents in the future. researchgate.net

Molecular Pharmacology and Receptor Interactions

Central Nervous System (CNS) Pharmacological Profile

Benzoclidine exhibits a distinct pharmacological profile primarily characterized by its influence on inhibitory and excitatory pathways within the CNS.

Modulation of GABAergic Neurotransmission

The primary mechanism of action for many anxiolytics involves the enhancement of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. nih.gov Benzodiazepines, for instance, bind to specific benzodiazepine (B76468) receptors, which are part of the GABA-A receptor-chloride channel complex. nih.govnih.gov This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site and thereby enhancing the inhibitory effect of GABA. nih.govnih.gov This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. youtube.com While this compound is classified as an anxiolytic, its specific interactions with the GABAergic system are part of its broader mechanism of inhibiting excitability in certain brain regions. nuph.edu.uaodmu.edu.ua

Effects on Brain Polysynaptic Structures and Reticular Formation

This compound's mechanism also involves the inhibition of brain polysynaptic structures. nuph.edu.ua Furthermore, it is understood to decrease the activating influence of the reticular formation on the brain cortex. nuph.edu.ua The reticular formation is a complex network of neurons in the brainstem that plays a crucial role in maintaining arousal and consciousness. nih.gov By reducing its activating input to the cortex, this compound can induce a state of calmness and sedation. nuph.edu.ua

Specific Receptor Binding Studies

The interaction of this compound with specific receptor systems provides further insight into its pharmacological effects.

Benzodiazepine Receptor Interactions

This compound is noted to interact with benzodiazepine receptors. nuph.edu.uaodmu.edu.ua These receptors are allosteric modulatory sites on the GABA-A receptor complex. nih.gov Ligands that bind to these receptors can be classified as agonists, which enhance GABA's effects; antagonists, which block the effects of agonists; or inverse agonists, which reduce GABA's effects. nih.gov The interaction of this compound with these receptors is a key component of its anxiolytic properties, distinguishing it from some other anxiolytic agents. nuph.edu.ua

Muscarinic Acetylcholine (B1216132) Receptor (M3) Antagonism

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions mediated by the parasympathetic nervous system. nih.govwikipedia.org Muscarinic antagonists competitively block the binding of acetylcholine to these receptors. nih.gov There are five subtypes of muscarinic receptors (M1-M5). The M3 receptor, in particular, is found on smooth muscle cells and glandular cells. nih.gov Some research has identified this compound as a potential M3 antagonist. d-nb.info This antagonism could contribute to some of its peripheral effects.

Exploration of Other Receptor Targets for Quinuclidine (B89598) Derivatives (e.g., α7 Nicotinic Acetylcholine Receptor)

Recent studies have highlighted the importance of the quinuclidine scaffold, a core component of this compound, in targeting the α7 nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.net This receptor is a member of the Cys-loop receptor superfamily of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. nih.gov The α7 nAChR, in particular, is implicated in a wide range of pathological conditions, making it a significant therapeutic target. snmjournals.orgnih.gov

Research into quinuclidine derivatives has shown that these compounds can bind with high affinity and selectivity to the α7 nAChR. researchgate.netsnmjournals.org The stereochemistry at the C3 position of the quinuclidine structure plays a pivotal role in determining subtype selectivity. nih.govfigshare.com Specifically, (R)-enantiomers of quinuclidine derivatives tend to show selectivity for the α7 nAChR, while (S)-enantiomers often prefer the α3β4 nAChR subtype. nih.govfigshare.comresearchgate.net This stereochemical influence is a critical determinant for the subtype-selective binding of these compounds. researchgate.net

Novel quinuclidine anti-1,2,3-triazole derivatives have been designed and shown to have a strong affinity for the α7 nAChR. nih.gov Some of these derivatives have demonstrated cognitive enhancement in animal models. nih.gov The binding affinity of these derivatives can be influenced by the substitution patterns on associated phenyl rings, with meta-substitution being favorable for α7 nAChR binding. researchgate.net The interaction of these ligands with the α7 nAChR is believed to involve hydrogen bond formation with the backbone carbonyl oxygen atom of the conserved Trp-149 residue. researchgate.net

It is also noteworthy that some quinuclidine derivatives that are selective for the α7 nAChR have been found to interact with 5-HT3 receptors with nanomolar affinities, suggesting a dual-target potential. researchgate.net

Pharmacodynamic Effects

This compound and its derivatives exhibit a range of effects on the body, stemming from their interactions with the central and peripheral nervous systems.

Anxiolytic and Tranquilizing Mechanisms

This compound is recognized for its anxiolytic, or anti-anxiety, and tranquilizing effects. ncats.ioslideplayer.com The primary mechanism behind these effects is believed to be the reduction of excitability in subcortical brain regions, including the limbic system, thalamus, and hypothalamus. nuph.edu.ua These areas are integral to the regulation of emotional states. vnmu.edu.ua By inhibiting the interaction of these structures with the cerebral cortex, this compound helps to produce a calming effect. nuph.edu.ua While many anxiolytics, such as benzodiazepines, exert their effects through the GABA-A receptor, the precise mechanism for all of this compound's tranquilizing actions is still under investigation. vnmu.edu.uanih.gov

Antihypertensive and Vasomotor Regulation Research

This compound has demonstrated moderate antihypertensive (blood pressure-lowering) properties. ncats.io This effect is attributed to its ability to reduce the excitability of vasomotor centers in the brain, which are responsible for regulating blood vessel tone. ncats.io By modulating these centers, this compound can lead to vasodilation and a subsequent decrease in blood pressure. It is sometimes used in the treatment of hypertension, particularly when associated with cerebral disorders. ncats.io

Anticonvulsant and Muscle Relaxant Activities

The quinuclidine moiety, present in this compound, is a structural feature found in compounds that have been investigated for anticonvulsant and muscle relaxant properties. mdpi.comnih.govresearchgate.net The muscle relaxant effects of some related compounds are thought to be mediated through α2-containing receptors in the spinal cord and motor neurons. nih.gov While this compound itself is not primarily categorized as an anticonvulsant, some sources indicate a potential for this activity. nuph.edu.ua

Cognitive Function Modulation and Memory Research

The interaction of quinuclidine derivatives with α7 nAChRs has significant implications for cognitive function and memory. nih.gov The α7 nAChR is closely associated with cognitive processes, and agonists of this receptor have been explored as potential treatments for cognitive impairments. nih.govresearchgate.net Research has shown that some α7 nAChR agonists with a quinuclidine core can enhance cognitive performance in animal studies. nih.gov However, it is important to note that some tranquilizers, like benzodiazepines, have been associated with cognitive impairment with long-term use. nih.govnih.gov The specific long-term effects of this compound on cognition require further detailed investigation.

Antiarrhythmic Activity

This compound is reported to possess antiarrhythmic activity. ncats.ioncats.io This suggests an effect on the electrical conduction system of the heart. The precise mechanisms for this action are not fully elucidated but may be related to its broader effects on the nervous system and ion channel modulation. Some synthetic derivatives of 3-azabicyclo[2.2.2]octane, a related structure, have shown antiarrhythmic activity comparable to established drugs like quinidine. researchgate.net

Preclinical Investigations and Biological Activities

In Vitro Studies of Benzoclidine and its Derivatives

Quinuclidine (B89598), the core structural component of this compound, and its derivatives have been the subject of extensive preclinical research to evaluate their biological activities. srce.hr These in vitro investigations are crucial for understanding the mechanisms of action and potential therapeutic applications of this class of compounds.

The quinuclidine scaffold is a key feature in several FDA-approved drugs, including this compound. srce.hr Its biological activity against the α7-nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is particularly well-documented. srce.hr Derivatives of quinuclidine are currently undergoing clinical trials for the treatment of conditions such as schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of targeting this receptor. srce.hr Cell-based assays are instrumental in determining the efficacy of these compounds at the receptor level. These assays can provide a functional assessment of a biologically active drug. nih.gov For instance, the L929 cell-based assay is a standard for evaluating the in vitro potency of anti-TNF-α biologics. nih.gov

Derivatives of quinuclidine have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). srce.hrnih.gov This inhibitory action suggests their potential as antidotes for organophosphorus reagent poisoning. srce.hr

Fourteen N-alkyl quaternary quinuclidines demonstrated inhibition of both human AChE and BChE in the micromolar range, with Ki values from 0.26 to 156.2 μM. nih.gov The most potent inhibition was observed with two bisquaternary derivatives, 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (compound 7) and 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (compound 14). nih.gov

Studies on 3-amidoquinuclidine derivatives have also shown interaction with butyrylcholinesterase. srce.hr For example, N-benzyl-3-benzamidoquinuclidine exhibited a Ki value of 3.7 µM for butyrylcholinesterase inhibition. nih.gov Further research into novel 2-benzoylhydrazine-1-carboxamides identified compounds with dual inhibition of AChE and BChE, with IC50 values for BChE starting from 22 µM. mdpi.com

Table 1: Inhibition of Cholinesterases by Quinuclidine Derivatives and Other Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme | Inhibition Values | Reference |

|---|---|---|---|

| N-alkyl quaternary quinuclidines | AChE & BChE | Ki = 0.26 - 156.2 μM | nih.gov |

| N-benzyl-3-benzamidoquinuclidine | BChE | Ki = 3.7 µM | nih.gov |

| 2-benzoylhydrazine-1-carboxamides | BChE | IC50 from 22 µM | mdpi.com |

| Benzothiazolone derivatives | BChE | IC50 = 1.21 μM (compound M13) | mdpi.com |

| 2-aryl-6-carboxamide benzoxazole (B165842) derivatives | AChE & BChE | IC50 = 12.62 nM (AChE), 25.45 nM (BChE) (compound 36) | nih.gov |

Quaternary ammonium (B1175870) compounds (QACs) derived from 3-substituted quinuclidines have demonstrated significant antimicrobial activity. srce.hr This has opened new avenues for the development of novel antimicrobial agents, especially in light of growing bacterial resistance. srce.hrnih.gov

Quinuclidine-based QACs have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. srce.hrnih.gov Generally, these compounds exhibit greater potency against Gram-positive bacteria, which is attributed to the differences in cell membrane composition. srce.hrmdpi.com The negatively charged teichoic acid in the peptidoglycan layer of Gram-positive bacteria facilitates electrostatic interaction with the positively charged nitrogen atom of the QACs. mdpi.com

In one study, ten newly synthesized quinuclidinium oximes demonstrated potent activity with minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL. nih.gov The N-benzyl derivatives of quinuclidine oximes were found to be more potent than their uncharged or butyl counterparts. nih.gov Another study showed that quaternary 3-amidoquinuclidine compounds also displayed a broad spectrum of antibacterial activities. mdpi.com However, their activity against Gram-negative strains was generally lower. mdpi.com The length of the alkyl chain in these derivatives plays a crucial role, with longer chains often leading to increased activity. srce.hr

Table 2: Antimicrobial Activity of Quinuclidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Type | MIC Values (μg/mL) | Reference |

|---|---|---|---|

| Quinuclidinium oximes | Gram-positive & Gram-negative | 0.25 - 256.00 | nih.gov |

| para-N-chlorobenzyl quinuclidinium oxime | Gram-positive & Gram-negative | 0.25 - 4.00 | nih.govresearchgate.net |

| meta-N-bromobenzyl quinuclidinium oxime | Gram-positive & Gram-negative | 0.25 - 4.00 | nih.govresearchgate.net |

| Benzofuroquinolinium derivatives | Gram-negative | 4 - 8 | frontiersin.org |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | 2 - 8 | tandfonline.com |

A significant area of research is the efficacy of quinuclidine derivatives against multidrug-resistant (MDR) bacteria. nih.govmdpi.com Two quaternary compounds, para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, displayed potent activity against several MDR strains, including a notably low MIC value against the important Gram-negative pathogen Pseudomonas aeruginosa. nih.govresearchgate.net Their activity against Klebsiella pneumoniae was found to be significantly better than gentamicin. nih.govresearchgate.net

Similarly, certain quinoline-2-one derivatives have shown significant action against MDR Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound, in particular, demonstrated more effective activity against MRSA and vancomycin-resistant Enterococci (VRE) than the reference drug daptomycin. nih.gov Furthermore, benzofuroquinolinium derivatives have exhibited potent antibacterial activities against drug-resistant bacteria, including MRSA and vancomycin-resistant E. faecium (VRE). frontiersin.org

A crucial aspect of preclinical investigation is the assessment of a compound's toxicity to human cells. Several studies have evaluated the cytotoxicity of quinuclidine derivatives in various human cell lines. nih.govnih.govmdpi.com

MTT assays on certain quinuclidinium oximes indicated that they are nontoxic to human cell lines. nih.govresearchgate.net In another study, quaternary salts of 3-aminoquinuclidine (B1202703) with long alkyl chains showed low toxicity to human cells. mdpi.com However, some monoquaternary quinuclidine derivatives, particularly those with longer alkyl chains (C12–C16), did exhibit cytotoxic effects on both neuron-like SH-SY5Y and hepatocyte HepG2 cell lines at concentrations between 7–200 μM. nih.gov In contrast, bisquaternary analogs, which showed high cholinesterase inhibition, did not display toxicity in this concentration range. nih.gov

Studies on novel quinuclidinone derivatives found that while they induced growth inhibition in breast cancer cells (MCF-7), one derivative showed less cytotoxic effect on normal breast epithelial cells (MCF-12a). nih.gov This suggests a potential for selective anticancer activity.

Table 3: Cytotoxicity of Quinuclidine Derivatives in Human Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Lines | Cytotoxicity Findings | Reference |

|---|---|---|---|

| Quinuclidinium oximes | Human cell lines | Nontoxic | nih.govresearchgate.net |

| Quaternary salts of 3-aminoquinuclidine | Human cells | Low toxicity | mdpi.com |

| Monoquaternary quinuclidine derivatives (C12-C16 alkyl chain) | SH-SY5Y, HepG2 | Cytotoxic at 7–200 μM | nih.gov |

| Bisquaternary quinuclidine analogs | SH-SY5Y, HepG2 | Not cytotoxic at 7–200 μM | nih.gov |

| Quinuclidinone derivative 8a | MCF-7 (breast cancer), MCF-12a (normal breast) | Less cytotoxic to normal cells | nih.gov |

Antimicrobial Efficacy of Quinuclidine Derivatives.

In Vivo Studies and Animal Models

In vivo research has been fundamental in characterizing the pharmacological profile of this compound. These studies have provided initial insights into its effects on various physiological systems.

Preclinical assessments have indicated that this compound exerts a tranquilizing effect and reduces the excitability of the central nervous system (CNS). ncats.ioncats.io Its mechanism of action is thought to involve the inhibition of the excitability of subcortical brain regions, including the thalamus and hypothalamus, and their connections with the cerebral cortex. nuph.edu.ua The compound is classified as an anxiolytic with sedative properties. nuph.edu.uaodmu.edu.ua Furthermore, it has been shown to enhance the effects of hypnotic drugs and analgesics. ncats.ioncats.io

| CNS Activity of this compound in Preclinical Models |

| Observed Effect |

| Tranquilizing Effect |

| Reduction of CNS Excitability |

| Anxiolytic with Sedative Properties |

| Potentiation of Hypnotics and Analgesics |

| Inhibition of Subcortical Brain Region Excitability |

In animal models, this compound has demonstrated effects on the cardiovascular system, primarily characterized by its hypotensive and anti-arrhythmic activities. ncats.ioncats.io The compound is described as having a moderate antihypertensive effect, which is attributed to its ability to reduce the excitability of vasomotor centers. ncats.ioncats.io This suggests a role in the modulation of blood pressure and heart rhythm.

| Cardiovascular Effects of this compound in Animal Models |

| Observed Effect |

| Moderate Antihypertensive (Hypotensive) Action |

| Anti-arrhythmic Activity |

| Reduction in the Excitability of Vasomotor Centers |

The tranquilizing and anxiolytic properties of this compound suggest that it influences behavior in preclinical models. ncats.ionuph.edu.ua By reducing anxiety and CNS excitability, it is expected to alter behavioral responses in animal studies designed to assess these states. However, specific details from dedicated behavioral and cognitive preclinical research are not extensively documented in the available literature.

General pharmacological screening in animal studies has established this compound as a compound with a profile that includes tranquilizing, hypotensive, and anti-arrhythmic effects. ncats.ioncats.io It is also noted to enhance the effects of other CNS depressants like hypnotics and analgesics. ncats.ioncats.io

| General Pharmacological Profile of this compound |

| Pharmacological Effect |

| Tranquilizer |

| Antihypertensive |

| Anti-arrhythmic |

| Anxiolytic |

| Sedative |

Therapeutic Research Potential

Research into Neuropsychiatric Disorders

Benzoclidine has been investigated for its potential role in managing a range of neuropsychiatric conditions. ncats.io Its mechanism of action is understood to involve reducing the excitability of the central nervous system. ncats.ioncats.io

Investigations in Anxiety and Depression Models

Research has explored this compound as a potential agent for anxiety and depression, particularly in cases with mild expression or association with cerebrovascular insufficiency. ncats.ioncats.io Studies suggest that its tranquilizing effects may be beneficial in these conditions. ncats.ioncats.io It is considered a "daytime" anxiolytic, meaning it may reduce anxiety without causing significant drowsiness or impairing coordination. vnmu.edu.ua

Cardiovascular System Research

This compound has demonstrated effects on the cardiovascular system, leading to research into its potential use for specific heart-related conditions. ncats.ioncats.io

Hypertension Research, particularly with Cerebral Involvement

A significant area of research for this compound has been in hypertension, especially when associated with cerebral disorders. ncats.ioncats.io Its moderate antihypertensive effect is attributed to its ability to reduce the excitability of vasomotor centers. ncats.ioncats.io Long-term antihypertensive treatment has been shown in animal models to improve the structure and function of cerebral arteries. nih.gov

Exploratory Research for Other Therapeutic Applications

Beyond its primary areas of research, the unique properties of the quinuclidine (B89598) scaffold, a core component of this compound, have prompted broader exploratory research. srce.hr Quinuclidine-based compounds have been investigated for a wide range of biological activities, including anticholinergic, antioxidative, antiparasitic, antibacterial, and antitumor effects. srce.hr

Potential in Alzheimer's Disease Research (via quinuclidine derivatives)

The cholinergic system's role in neurodegenerative disorders like Alzheimer's disease has made it a prime target for therapeutic intervention. mdpi.com A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A decrease in acetylcholine levels is linked to the cognitive decline observed in Alzheimer's patients. nih.gov

Quinuclidine-based compounds have emerged as a significant area of research in this context. mdpi.com The quinuclidine structure serves as a valuable scaffold for designing cholinesterase inhibitors. mdpi.com

Detailed Research Findings:

Structure-Activity Relationship: Research has shown that the quinuclidine core is an effective scaffold for binding to cholinesterases. mdpi.com Further investigations into bisquaternary quinuclidine derivatives have identified them as candidates worthy of more in-depth study for their potential in treating cholinergic system-related disorders. mdpi.com

Blood-Brain Barrier Permeability: For a drug to be effective in treating Alzheimer's disease, it must be able to cross the blood-brain barrier (BBB). In silico analysis of the synthesized quinuclidine carbamates indicated that six of the thirteen compounds are predicted to be capable of passing the BBB via passive transport. nih.gov

Triterpenoid Conjugates: In a novel approach, researchers have conjugated derivatives of triterpenic acids with an amino-quinuclidine core. nih.gov This research led to the discovery of potent AChE inhibitors. For instance, an ursolic acid derivative (compound 8) showed an IC50 value of 0.43 µM, acting as a mixed-type inhibitor. nih.gov An oleanane-type amide with an indole (B1671886) unit (compound 11) was also highly active, with an IC50 value of 0.47 µM, and functioned as an uncompetitive inhibitor. nih.gov

Table 1: Investigated Quinuclidine Derivatives in Alzheimer's Research

| Derivative Class | Key Findings | Reference |

| Quinuclidine Carbamates | Time-dependent inhibition of AChE and BChE. Six compounds predicted to cross the BBB. | nih.gov |

| Bisquaternary Quinuclidines | Considered promising candidates for further investigation as cholinergic system drugs. | mdpi.com |

| Triterpenic Acid Conjugates | Potent AChE inhibitors with IC50 values in the sub-micromolar range. | nih.gov |

Antimicrobial Drug Development Research (via quinuclidine derivatives)

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. nih.gov Quinuclidine derivatives have been a focus of research in this area, demonstrating significant potential against a range of bacterial pathogens. nih.gov

Detailed Research Findings:

Broad-Spectrum Activity: A study involving ten newly synthesized compounds based on a quinuclidinium heterocyclic core and an oxime functional group showed potent activity against both gram-positive and gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 256.00 μg/mL. nih.gov

Quaternary N-benzyl Derivatives: Research has indicated that quaternary N-benzyl derivatives of quinuclidine oximes generally exhibit greater potency and a broader spectrum of antimicrobial activity compared to their uncharged counterparts. nih.gov For example, compound 10 in one study, a quaternary N-benzyl derivative, was particularly effective against gram-negative bacteria, with MIC values of 0.25 μg/mL against Pseudomonas aeruginosa and 0.50 μg/mL against Klebsiella pneumoniae. nih.gov This represented a 256-fold and 16-fold improvement over gentamicin, respectively. nih.gov

Influence of Substituents: The nature of the substituent on the aromatic ring of these derivatives plays a crucial role in their antimicrobial efficacy. nih.gov Compounds with a halogen atom as a substituent, such as those with chlorine or bromine atoms at the meta and para positions of the benzyl (B1604629) group, demonstrated the most promising antimicrobial potential. nih.gov Conversely, derivatives with electron-donating groups like a methyl group showed weaker antimicrobial properties. nih.gov

Quaternary Ammonium (B1175870) Compounds (QACs): Quinuclidine can be quaternized to produce potent QACs with a broad spectrum of antimicrobial activity, with some showing MICs in the nanomolar range. mdpi.com Further research into less polar amino-substituted quinuclidine QACs found that those with longer chains (e.g., QNH2-C14 and QNH2-C16) had good antibacterial potential and were effective at killing bacteria shortly after treatment. mdpi.com The compound QNH2-C14 was also able to suppress bacterial growth for up to 6 hours at concentrations below its MIC. mdpi.com

Table 2: Antimicrobial Activity of Quinuclidine Derivatives

| Derivative/Compound | Target Bacteria | Key Findings | Reference |

| Quaternary N-benzyl quinuclidine oximes | Gram-positive and Gram-negative | Broad-spectrum activity with MIC values from 0.25 to 256.00 μg/mL. | nih.gov |

| Compound 10 (quaternary N-benzyl derivative) | P. aeruginosa, K. pneumoniae | MIC of 0.25 μg/mL and 0.50 μg/mL, respectively. Significantly more potent than gentamicin. | nih.gov |

| Compound 5 (quaternary N-benzyl derivative) | Gram-negative bacteria | Strong activity with MIC values from 0.25 to 1.00 μg/mL. | nih.gov |

| QNH2-C14 and QNH2-C16 (amino-substituted QACs) | Bacteria (general) | Good antibacterial potential, effective immediately after treatment. QNH2-C14 suppressed growth at sub-MIC concentrations. | mdpi.com |

Compound Names Mentioned in this Article

Drug Interaction and Toxicology Research

Pharmacokinetic Interactions

Research into the specific pharmacokinetic interactions of Benzoclidine (Oxylidinum) is not extensively detailed in publicly available scientific literature. The compound is classified as a tranquilizer, or anxiolytic, that is distinct from other major classes like benzodiazepines and serotonin (B10506) receptor agonists slideplayer.com. Its mechanism is generally understood as inhibiting the excitability of subcortical brain regions, including the thalamus, hypothalamus, and the limbic system nuph.edu.ua.

Research on Interaction with Other Psychoactive Compounds.

Specific clinical or preclinical studies detailing the pharmacokinetic interactions between this compound and other psychoactive compounds are not well-documented in the available literature. While its pharmacodynamic effects are noted to potentiate other CNS-active agents, the underlying pharmacokinetic changes, such as alterations in absorption, distribution, metabolism, or excretion, have not been specifically elucidated.

Enzyme Induction/Inhibition Studies (e.g., liver microsomal enzymes).

Pharmacodynamic Interactions

Pharmacodynamic research indicates that this compound's primary interaction is the enhancement of effects of other central nervous system depressants and analgesics.

Potentiation of Analgesics and Local Anesthetics.

The pharmacological activity of this compound includes the potentiation of both analgesics (pain-relieving drugs) and local anesthetics ncats.io. This enhancement suggests that when used concurrently, this compound can increase the efficacy of these agents vnmu.edu.uancats.io.

Table 1: Summary of this compound Pharmacodynamic Interactions

| Interacting Drug Class | Type of Interaction | Reported Effect |

|---|---|---|

| Hypnotic Drugs | Synergistic / Potentiation | Enhancement of hypnotic effect slideshare.netncats.io |

| Analgesics | Potentiation | Enhancement of analgesic effect ncats.io |

Toxicological Research Considerations (General Principles)

Specific toxicological research studies detailing the safety profile and general toxicological principles for this compound are not extensively covered in the reviewed scientific literature. While contraindications for its use exist, such as in cases of organic liver and kidney diseases, detailed mechanistic toxicology or genotoxicity studies are not publicly documented vnmu.edu.ua.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound (Oxylidinum) |

Research into Potential Adverse Effects and Mechanisms

This compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. mmsl.czwikidoc.org By blocking the action of acetylcholine at these receptors in the central and peripheral nervous systems, it disrupts normal cholinergic transmission. mmsl.czwikidoc.org This mechanism is the foundation for its wide-ranging adverse effects. The effects are dose-dependent, with increasing doses leading to more severe symptoms. hrw.org

Research has identified a distinct syndrome of effects known as the anticholinergic toxidrome resulting from exposure to this compound. wikipedia.org This includes a variety of psychological and physiological symptoms. One study noted that tranquilizers, including this compound h/chl, should not be combined with MAO inhibitors, phenothiazine (B1677639) derivatives, alcohol, or other CNS depressants. nuph.edu.ua

Table 1: Reported Adverse Effects of this compound (BZ)

| Category | Effect |

|---|---|

| Central Nervous System | Moderate sedation, diminished alertness, mental slowing, decreased spontaneity, stupor, confusion, disorientation, difficulty retaining new information, impaired judgment and insight, apprehension, restlessness, regression to automatic behaviors, hallucinations (panoramic and concrete), and confabulation. nih.govwikidoc.orghrw.org |

| Motor System | Poor coordination (ataxia), involuntary spasms of the extremities, and heightened stretch reflexes. wikidoc.orghrw.org |

| Peripheral Nervous System | Dry mouth (xerostomia), blurred vision due to pupillary dilation (mydriasis), and inhibition of sweating. nih.govhrw.org |

| Cardiovascular System | Rapid pulse (tachycardia), peripheral vasodilation, and slight increase in blood pressure. nih.govhrw.org |

| General/Other | Mild elevation in body temperature and paresthesia of the legs. nih.govhrw.org |

This table is generated based on data from multiple sources detailing the effects of this compound (BZ) observed in human studies.

Investigations of Organ System Toxicity

Investigations into the organ system toxicity of this compound have primarily focused on the systems most affected by its anticholinergic mechanism.

Central Nervous System (CNS): The CNS is a primary target of this compound's toxicity. It readily crosses the blood-brain barrier and interacts with all subtypes of muscarinic receptors, leading to significant central effects. mmsl.cz A toxicokinetic study in rats administered with this compound intraperitoneally found that the compound reached its maximum concentration in the brain shortly after peaking in the plasma. nih.gov The study also noted that this compound concentrations remained steady in the brain with a slow elimination half-life, which could account for the prolonged behavioral impairments observed in animal models. nih.gov The CNS effects progress from sedation and confusion to stupor and hallucinations with increasing doses. wikidoc.orghrw.org

Peripheral Nervous System: The peripheral effects are characteristic of anticholinergic blockade and include dry mouth, inhibition of sweating, and pupillary dilation. hrw.org These are generally considered side effects incidental to the central incapacitating effects for which the agent was studied. wikidoc.org

Cardiovascular System: this compound is known to cause cardiovascular effects such as tachycardia and a mild increase in blood pressure. hrw.org These effects are a result of the blockade of muscarinic receptors in the heart and blood vessels. In cases of poisoning, patients are at risk for hyperthermia, which can be exacerbated by the inability to sweat, agitation, and warm environments, potentially leading to fatal outcomes. medscape.com

Other Organ Systems: A toxicokinetics study in rats investigated the distribution of this compound in the plasma, urine, bile, brain, kidney, and liver. nih.gov While this study tracked the concentration of the compound in these organs, it did not detail specific toxic effects on the kidney or liver. The primary route of excretion was identified as being via the urine. nih.gov There is limited specific research available on the direct toxicity of this compound to other major organ systems beyond the well-documented anticholinergic effects.

Computational and Analytical Approaches in Benzoclidine Research

In Silico Modeling and Target Prediction.

Specific in silico modeling, ligand-based similarity searching, and molecular docking studies for Benzoclidine are not sufficiently detailed in available research to be included at this time.

Advanced Analytical Methodologies for Compound Characterization.

Detailed research findings from NMR and IR spectroscopic analyses specifically for this compound and its derivatives are not available in the reviewed literature.

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental in the analysis of this compound. Research has focused on developing sensitive and specific methods for its detection and quantification in various matrices.

Gas chromatography/mass spectrometry (GC/MS) has been established as a robust method for determining the presence of this compound. One validated procedure involves the conversion of the analyte into its trimethylsilyl derivative prior to analysis, which enhances its volatility and chromatographic behavior. nih.gov This method utilizes solid-phase extraction to isolate this compound and its primary metabolites from complex sample matrices. nih.govresearchgate.net Isotope dilution GC/MS is employed for accurate quantitation, providing high precision for the measurement of the parent compound. nih.govresearchgate.net

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the rapid and sensitive determination of this compound. nih.gov This approach offers high selectivity and accuracy, with a reported limit of detection as low as 0.2 ng/mL in plasma samples. nih.gov The sample preparation for LC-MS/MS analysis typically involves solid-phase extraction on C-18 cartridges, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). nih.gov

These chromatographic methods are crucial for assessing the purity of this compound and for studying its metabolic fate. nih.govnih.govresearchgate.net

Table 1: Chromatographic Methods for this compound (BZ) Analysis

| Method | Sample Preparation | Detection Principle | Key Findings |

|---|---|---|---|

| GC/MS | Solid-Phase Extraction (SPE), Derivatization (trimethylsilyl) | Isotope Dilution Mass Spectrometry | Total imprecision (1 standard deviation) of a single measurement is approximately 15%. nih.gov |

| LC-MS/MS | Solid-Phase Extraction (SPE) on C-18 cartridges | Electrospray Ionization (ESI) in positive ion-selective reaction monitoring mode | Method is linear in a concentration range of 0.5 ng/mL to 1000 ng/mL; Limit of Detection (LOD) is 0.2 ng/mL. nih.gov |

Future Perspectives and Research Directions

Elucidation of Unexplored Pharmacological Pathways

While benzoclidine is known for its tranquilizing and hypotensive effects, the full spectrum of its pharmacological activity remains to be uncovered. nuph.edu.uancats.io The quinuclidine (B89598) scaffold, a key structural component of this compound, is present in numerous natural and synthetic compounds with a wide array of biological activities, including anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor effects. mdpi.comresearchgate.net This suggests that this compound itself, or its derivatives, may interact with a variety of biological targets beyond those currently identified. ontosight.ai

Future research should focus on comprehensive screening programs to identify novel molecular targets for this compound and its analogues. For instance, some quinuclidine derivatives have shown potential as inhibitors of squalene (B77637) synthase, a key enzyme in sterol biosynthesis, which could be exploited for developing new antiparasitic agents against diseases like leishmaniasis and Chagas' disease. nih.gov Others have demonstrated activity against the growth of Trypanosoma brucei and Plasmodium falciparum through unknown mechanisms. nih.gov Investigating these and other potential pathways, such as interactions with various receptors and enzymes, could reveal new therapeutic applications for this class of compounds.

Design and Synthesis of Next-Generation Quinuclidine Analogues

The development of new quinuclidine-based molecules with improved efficacy and selectivity is a key area of ongoing research.

Stereoselective Synthesis of Active Enantiomers

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is critical for its biological activity. ontosight.ai For quinuclidine derivatives, the chirality at position 3 of the quinuclidine scaffold has been shown to be a major determinant of their selectivity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov For example, the (R)-enantiomers of certain quinuclidine triazole derivatives are selective for the α7 nAChR, while their (S)-counterparts prefer the α3β4 subtype. nih.gov

Future synthetic efforts must therefore focus on methods that allow for the precise control of stereochemistry, enabling the production of specific, highly active enantiomers. chinesechemsoc.orgnih.gov Asymmetric synthesis techniques, such as those employing iridium-catalyzed intramolecular allylic dearomatization, offer promising routes to enantiomerically pure quinuclidine derivatives. chinesechemsoc.org

Development of Hybrid Molecules for Multitargeting

A growing strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophoric moieties to interact with multiple biological targets simultaneously. mdpi.comunibo.itnih.gov This approach is particularly relevant for complex multifactorial diseases. nih.gov

Quinuclidine-based hybrids have already shown promise. For example, novel compounds that inhibit cholinesterases while also interacting with targets like 5-HT3 or H3 receptors have been developed. nih.gov Other hybrid molecules incorporate antioxidant or neuronal Ca2+-channel-blocking functionalities. nih.gov The conjugation of triterpenic acids with a 3-aminoquinuclidine (B1202703) moiety has yielded mixed or uncompetitive acetylcholinesterase inhibitors, demonstrating the potential of this approach. nih.govmdpi.com Future research in this area could involve combining the quinuclidine scaffold with other pharmacophores to address a wide range of diseases.

Advanced Preclinical and Translational Research Needs

While promising in vitro and in silico results are a crucial first step, robust preclinical and translational research is essential to bridge the gap between laboratory findings and clinical applications. nih.gov There is a need for more comprehensive preclinical studies on this compound analogues to accurately predict their efficacy and safety in humans.

This includes:

In-depth mechanism of action studies: To fully understand how these compounds exert their effects at the molecular and cellular levels.

Pharmacokinetic and pharmacodynamic profiling: To assess how the body absorbs, distributes, metabolizes, and excretes the compounds, and to understand their dose-response relationships.

Evaluation in relevant animal models: To test the efficacy and safety of the compounds in models that accurately mimic human diseases.

A significant challenge in translational research is the potential disconnect between preclinical results and clinical outcomes. nih.gov Therefore, careful design of preclinical studies and a thorough understanding of their limitations are paramount.

Role in Modern Drug Discovery and Development Paradigms

The quinuclidine scaffold, as exemplified by this compound, remains a valuable template in modern drug discovery. mdpi.comijrps.comresearchgate.net Its rigid, bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to create diverse libraries of compounds for high-throughput screening.

The principles of atom economy, where synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, are increasingly important in sustainable drug development. researchgate.net The development of efficient and atom-economical syntheses for quinuclidine derivatives will be crucial for their large-scale production.

Furthermore, computational methods and artificial intelligence are playing an increasingly important role in drug design and discovery. anu.edu.au These tools can be used to predict the biological activity of novel quinuclidine analogues, optimize their structures for improved potency and selectivity, and identify potential off-target effects.

Q & A

Q. Table 1: Minimum Characterization Requirements

| Method | Purpose | Example Parameters |

|---|---|---|

| H NMR | Structural confirmation | δ 7.2–8.1 ppm (aromatic H) |

| HPLC | Purity verification | 95% purity, C18 column |

| Melting Point | Identity consistency | 142–144°C (lit. 140–145°C) |

Basic: How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, stability)?

Answer:

Contradictions in data often arise from methodological variability. Resolve these by:

Replicating Conditions : Compare studies using identical buffers, temperatures, and instrumentation .

Statistical Validation : Apply ANOVA or t-tests to assess significance of differences. For example, solubility variations may stem from pH adjustments or co-solvents .

Systematic Reviews : Use PRISMA guidelines to meta-analyze literature, highlighting outliers and consensus values .

Advanced: What frameworks are recommended for designing studies on this compound’s mechanism of action in complex biological systems?

Answer:

Advanced studies require structured frameworks to ensure rigor:

- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (control compounds), and Outcome (e.g., IC) .

- FINER Criteria : Ensure the research question is Feasible (resources available), Novel (gaps in literature), and Ethical (e.g., animal study approvals) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before in vitro validation .

Advanced: How can researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects?

Answer:

Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methyl vs. ethyl substituents) and assess ADMET properties using tools like SwissADME .

Selectivity Screening : Employ panels of related receptors/enzymes to identify cross-reactivity. For example, test against CYP450 isoforms to predict drug-drug interactions .

In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, ensuring compliance with IACUC protocols .

Methodological: What strategies ensure robust literature reviews for this compound-related research?

Answer:

- Database Selection : Prioritize PubMed, SciFinder, and Reaxys for primary data; avoid non-peer-reviewed platforms .

- Citation Chaining : Track references from seminal papers (e.g., foundational synthesis routes) to identify historical and recent trends .

- Critical Appraisal : Use GRADE criteria to evaluate evidence quality, noting limitations like small sample sizes or unvalidated assays .

Methodological: How should conflicting biological activity data for this compound derivatives be analyzed?

Answer:

Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Error Source Analysis : Investigate batch-to-batch variability in compound purity or cell line authentication issues .

Meta-Regression : Model dose-response relationships across studies to identify confounding variables (e.g., serum concentration in cell media) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.